molecular formula C11H23Cl2N3O B1291832 [1,4'-Bipiperidine]-4'-carboxamide dihydrochloride CAS No. 83732-56-3

[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride

Cat. No.: B1291832
CAS No.: 83732-56-3
M. Wt: 284.22 g/mol
InChI Key: WXEPVBJQEMWWQF-UHFFFAOYSA-N
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Description

[1,4’-Bipiperidine]-4’-carboxamide dihydrochloride is an organic compound with the molecular formula C10H22Cl2N2. It is a derivative of bipiperidine, a compound consisting of two piperidine rings connected by a single bond. This compound is typically found as a white crystalline solid and is soluble in water and other polar solvents .

Mechanism of Action

Target of Action

It’s structurally related to biperiden, a muscarinic receptor antagonist . Muscarinic receptors play a crucial role in the nervous system, affecting various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.

Mode of Action

As a structural analog of Biperiden, [1,4’-Bipiperidine]-4’-carboxamide dihydrochloride might interact with its targets in a similar way. Biperiden acts as a muscarinic antagonist, blocking the action of acetylcholine, a neurotransmitter in the central and peripheral nervous systems . This results in alleviation of symptoms associated with conditions like parkinsonism and extrapyramidal side effects of neuroleptic drugs .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [1,4’-Bipiperidine]-4’-carboxamide dihydrochloride. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,4’-Bipiperidine]-4’-carboxamide dihydrochloride can be achieved through the reaction of bipiperidine with carboxamide under controlled conditions. The reaction typically involves the use of a solvent such as methanol or ethanol and is carried out at room temperature. The product is then purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of [1,4’-Bipiperidine]-4’-carboxamide dihydrochloride involves the reaction of bipiperidine with carboxamide in large reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

[1,4’-Bipiperidine]-4’-carboxamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of [1,4’-Bipiperidine]-4’-carboxamide dihydrochloride can result in the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

[1,4’-Bipiperidine]-4’-carboxamide dihydrochloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,4’-Bipiperidine]-4’-carboxamide dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This makes it a versatile tool in scientific research and industrial applications .

Properties

IUPAC Name

4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O.2ClH/c12-10(15)11(4-6-13-7-5-11)14-8-2-1-3-9-14;;/h13H,1-9H2,(H2,12,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEPVBJQEMWWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCNCC2)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501003751
Record name [1,4'-Bipiperidine]-4'-carboximidic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501003751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83732-56-3
Record name (1,4'-Bipiperidine)-4'-carboxamide dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083732563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,4'-Bipiperidine]-4'-carboximidic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501003751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,4'-bipiperidine]-4'-carboxamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.073.256
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride
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